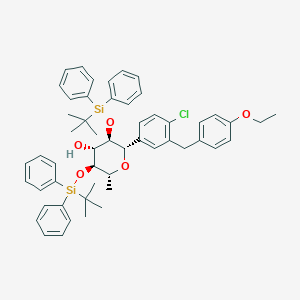
(2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol is a complex organic molecule It features multiple functional groups, including silyl ethers, a chlorophenyl group, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-chloro-3-(4-ethoxybenzyl)benzene.
Final Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like tetrabutylammonium fluoride for deprotection.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The silyl ether groups can enhance membrane permeability, while the chlorophenyl group can engage in π-π interactions with aromatic residues in proteins. The tetrahydropyran ring provides structural rigidity, facilitating specific binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
- (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-bromo-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol
Uniqueness
The presence of tert-butyldiphenylsilyl groups in (2S,3R,4S,5S,6R)-3,5-Bis((tert-butyldiphenylsilyl)oxy)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-methyltetrahydro-2H-pyran-4-ol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups or halogen substitutions.
Propiedades
Fórmula molecular |
C53H61ClO5Si2 |
|---|---|
Peso molecular |
869.7 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-3,5-bis[[tert-butyl(diphenyl)silyl]oxy]-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxan-4-ol |
InChI |
InChI=1S/C53H61ClO5Si2/c1-9-56-42-33-30-39(31-34-42)36-41-37-40(32-35-47(41)54)50-51(59-61(53(6,7)8,45-26-18-12-19-27-45)46-28-20-13-21-29-46)48(55)49(38(2)57-50)58-60(52(3,4)5,43-22-14-10-15-23-43)44-24-16-11-17-25-44/h10-35,37-38,48-51,55H,9,36H2,1-8H3/t38-,48+,49-,50+,51-/m1/s1 |
Clave InChI |
FYHPRWYUNVETDW-VULAKFSBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)
![4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13350507.png)
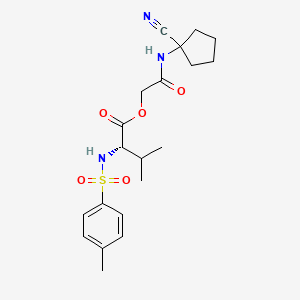

![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![[1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)

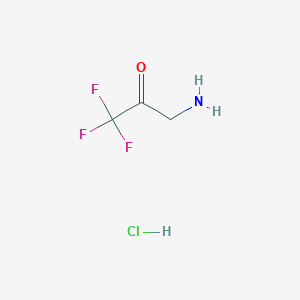
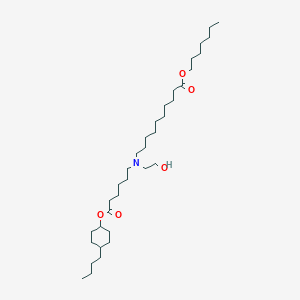
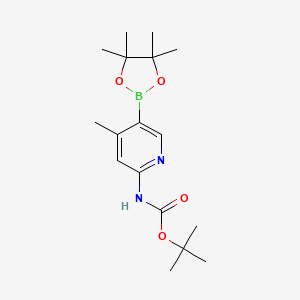
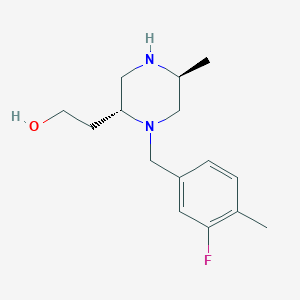
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
